molecular formula C13H15ClN2OS B1393823 5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine CAS No. 1219905-40-4

5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Cat. No. B1393823
CAS RN: 1219905-40-4
M. Wt: 282.79 g/mol
InChI Key: COMYMLWHTZXCSC-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine, commonly referred to as 5-CMN-THF, is a novel chemical compound with a wide range of applications in scientific research. It is a heterocyclic compound that contains a nitrogen atom in its ring structure and is classified as a thiazole. 5-CMN-THF is used in a variety of research applications due to its unique properties, including its ability to form stable complexes with metal ions and its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities . This suggests that our compound could potentially be used in the development of new pain relief medications or anti-inflammatory drugs .

Antitumor and Cytotoxic Activity

Some thiazole compounds have demonstrated potent effects on human tumor cell lines, indicating that our compound may have applications in cancer research , particularly in the development of new chemotherapy agents .

DNA Interaction and Cell Death Induction

Thiazoles are known to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, cell death. This property could be harnessed for cancer therapy , as it can induce apoptosis in cancer cells .

Role in Natural Products

Thiazole moieties are a prominent structural feature in a variety of natural products, including essential compounds like vitamin B and penicillin . This highlights the potential for our compound to be used in the synthesis of complex natural products or as a model for studying their biosynthesis .

properties

IUPAC Name

5-chloro-4-methyl-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-8-10(14)4-5-11-12(8)16-13(18-11)15-7-9-3-2-6-17-9/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COMYMLWHTZXCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NCC3CCCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-4-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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